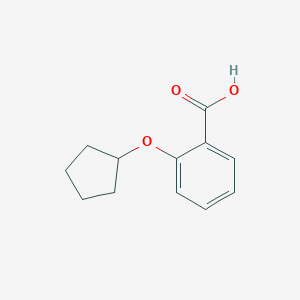

2-(Cyclopentyloxy)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-cyclopentyloxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c13-12(14)10-7-3-4-8-11(10)15-9-5-1-2-6-9/h3-4,7-9H,1-2,5-6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNMYGQSMHXPHFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)OC2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148215-77-4 | |

| Record name | 2-(cyclopentyloxy)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Cyclopentyloxy Benzoic Acid and Its Analogues

Established Synthetic Pathways for Benzoic Acid Derivatives

The preparation of benzoic acid derivatives, particularly those with alkoxy substituents, relies on a few well-established and versatile synthetic reactions. The most prominent among these are the Williamson ether synthesis and the Ullmann condensation, both of which are fundamental in the formation of aryl ethers.

The Williamson ether synthesis is a widely used method that involves the reaction of a deprotonated alcohol (an alkoxide) with an organohalide. In the context of 2-alkoxybenzoic acids, this typically involves the reaction of a hydroxybenzoic acid with an alkyl halide in the presence of a base. This reaction generally proceeds via an SN2 mechanism, where the alkoxide ion acts as a nucleophile. masterorganicchemistry.comlibretexts.org

The Ullmann condensation , on the other hand, is a copper-catalyzed reaction that couples an aryl halide with an alcohol. wikipedia.orgorganic-chemistry.org This method is particularly useful for the synthesis of diaryl ethers but can also be applied to the formation of alkyl aryl ethers. Traditional Ullmann reactions often require harsh conditions, including high temperatures and stoichiometric amounts of copper. wikipedia.orgmdpi.com However, modern advancements have led to the development of more efficient catalytic systems that operate under milder conditions. nih.govacs.org

These foundational synthetic strategies provide the framework for the targeted synthesis of specific molecules like 2-(Cyclopentyloxy)benzoic acid.

Targeted Synthesis of this compound

The synthesis of this compound can be approached through either the Williamson ether synthesis or the Ullmann condensation, each utilizing a different set of precursors and reaction conditions.

Precursor Compounds and Starting Materials

The choice of starting materials is dictated by the chosen synthetic pathway.

For the Williamson ether synthesis , the key precursors are:

2-Hydroxybenzoic acid (Salicylic acid) or its corresponding esters (e.g., methyl salicylate).

A cyclopentyl halide (e.g., cyclopentyl bromide, cyclopentyl iodide) or a cyclopentyl sulfonate (e.g., cyclopentyl tosylate).

In the Ullmann condensation approach, the starting materials would be:

2-Halobenzoic acid (e.g., 2-chlorobenzoic acid or 2-bromobenzoic acid).

Cyclopentanol .

Table 1: Precursor Compounds for the Synthesis of this compound

| Synthetic Pathway | Benzoic Acid Precursor | Cyclopentyl Source |

| Williamson Ether Synthesis | 2-Hydroxybenzoic acid (Salicylic acid) or its esters | Cyclopentyl bromide, Cyclopentyl iodide, or Cyclopentyl tosylate |

| Ullmann Condensation | 2-Chlorobenzoic acid or 2-Bromobenzoic acid | Cyclopentanol |

Reaction Conditions and Catalysis

The success of the synthesis is highly dependent on the specific reaction conditions and the use of appropriate catalysts.

In the Williamson ether synthesis , a strong base is required to deprotonate the phenolic hydroxyl group of salicylic (B10762653) acid to form the more nucleophilic phenoxide ion. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium hydroxide (B78521) (NaOH). The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile (B52724). Reaction temperatures can range from room temperature to elevated temperatures to ensure the completion of the reaction.

For the Ullmann condensation , a copper catalyst is essential. This can be in the form of copper metal, copper(I) salts (e.g., CuI, CuBr), or copper(II) salts (e.g., CuSO₄). wikipedia.org The reaction often requires a high-boiling polar solvent like N-methylpyrrolidone (NMP) or dimethylformamide (DMF) and is typically conducted at elevated temperatures, often exceeding 100°C. wikipedia.org The presence of a base, such as potassium carbonate or cesium carbonate, is also necessary.

Table 2: Typical Reaction Conditions for the Synthesis of 2-Alkoxybenzoic Acids

| Parameter | Williamson Ether Synthesis | Ullmann Condensation |

| Catalyst | None (base-mediated) | Copper (e.g., CuI, Cu₂O) wikipedia.org |

| Base | Strong bases (e.g., NaH, K₂CO₃) | Inorganic bases (e.g., K₂CO₃, Cs₂CO₃) mdpi.com |

| Solvent | Polar aprotic (e.g., DMF, Acetonitrile) | High-boiling polar (e.g., NMP, DMF) wikipedia.org |

| Temperature | Room temperature to reflux | High temperatures (>100°C) wikipedia.org |

Derivatization Strategies for Structural Variation

The core structure of this compound can be modified to generate a library of analogues for various research applications, such as structure-activity relationship (SAR) studies. nih.goviomcworld.comresearchgate.net

Derivatization can be achieved at several positions:

Modification of the Carboxylic Acid Group: The carboxylic acid moiety can be converted into a variety of functional groups, including esters, amides, or nitriles. For instance, esterification with different alcohols can be readily achieved under acidic conditions.

Substitution on the Benzene (B151609) Ring: The aromatic ring can be further functionalized through electrophilic aromatic substitution reactions. For example, nitration or halogenation can introduce substituents at various positions on the ring, leading to a diverse range of derivatives.

Alteration of the Cyclopentyl Group: Analogues with different cycloalkyl or alkyl chains can be synthesized by using the corresponding alkyl halides or alcohols in the Williamson or Ullmann reactions, respectively.

These derivatization strategies allow for a systematic exploration of the chemical space around the this compound scaffold.

Scalability Considerations for Research Applications

For the synthesis of this compound and its analogues for research purposes, scalability is an important factor to consider, ensuring that sufficient quantities of the compound can be produced efficiently and safely.

The Williamson ether synthesis is generally considered a robust and scalable reaction. wikipedia.org Its scalability for industrial applications is well-documented, particularly in the pharmaceutical industry for the production of active pharmaceutical ingredients (APIs). researchgate.net Key considerations for scaling up this process include efficient heat transfer, management of exotherms from the deprotonation step, and the choice of a suitable and easily removable solvent.

The Ullmann condensation , while a powerful tool for aryl ether formation, can present more challenges in terms of scalability. acs.org Traditional Ullmann conditions often require high temperatures and stoichiometric amounts of copper, which can lead to difficulties in product purification and waste management on a larger scale. wikipedia.orgmdpi.com However, modern ligand-assisted copper-catalyzed Ullmann-type reactions have made the process more amenable to scale-up by allowing for milder reaction conditions and lower catalyst loadings. nih.govacs.org Challenges that may still be encountered include catalyst deactivation, product inhibition, and the removal of copper residues from the final product. Careful process development and optimization are crucial for the successful and safe scale-up of Ullmann reactions. acs.orgresearchgate.net

Advanced Analytical and Spectroscopic Characterization in Research

Chromatographic Techniques for Purity and Separation

Chromatographic methods are essential for separating 2-(Cyclopentyloxy)benzoic acid from reaction mixtures, identifying impurities, and quantifying the compound.

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound. As an aromatic carboxylic acid, it possesses a strong chromophore (the benzene (B151609) ring), making it well-suited for UV detection. A reversed-phase HPLC method is typically employed, where the compound is separated on a nonpolar stationary phase (like C18) with a polar mobile phase.

The retention time of this compound is influenced by the mobile phase composition, pH, and temperature. Due to the presence of the carboxylic acid group, the pH of the mobile phase is a critical parameter; operating at a pH below the pKa of the acid (typically around 4-5) ensures it is in its neutral, more retained form. The addition of the nonpolar cyclopentyloxy group would cause it to be more strongly retained on a C18 column compared to unsubstituted benzoic acid. Method development would involve optimizing the gradient of organic solvent (like acetonitrile (B52724) or methanol) in an aqueous buffer to achieve a sharp peak and good resolution from any potential impurities. While specific application notes for this compound are not prevalent, typical conditions for similar aromatic acids can be adapted. ust.eduhelixchrom.comupb.roust.eduekb.eg

Table 1: Representative HPLC Method Parameters for Analysis of this compound

| Parameter | Value/Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 70% A to 30% A over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 230 nm |

| Injection Volume | 10 µL |

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and specific detection capabilities of mass spectrometry. This technique is invaluable for confirming the molecular weight of this compound and identifying trace-level impurities. Following chromatographic separation, the compound is ionized, typically using electrospray ionization (ESI), and the mass-to-charge ratio (m/z) of the resulting ions is measured.

For this compound (molecular weight: 206.24 g/mol ), analysis in negative ion mode is common for carboxylic acids, where it would be detected as the deprotonated molecule [M-H]⁻ at an m/z of approximately 205.09. researchgate.net Positive ion mode could show the protonated molecule [M+H]⁺ at m/z 207.10 or adducts with sodium [M+Na]⁺ at m/z 229.08. nih.govnih.gov Tandem mass spectrometry (MS/MS) can be used to fragment these parent ions, providing structural information that helps to confirm the identity of the compound and characterize unknown impurities. For instance, a characteristic fragmentation pathway for the [M-H]⁻ ion of benzoic acid derivatives is the loss of carbon dioxide (44 Da). researchgate.net

Table 2: Predicted LC-MS m/z Values for this compound Adducts

| Ion Adduct | Formula | Predicted m/z |

| [M-H]⁻ | C₁₂H₁₃O₃⁻ | 205.0870 |

| [M+H]⁺ | C₁₂H₁₅O₃⁺ | 207.1016 |

| [M+Na]⁺ | C₁₂H₁₄O₃Na⁺ | 229.0835 |

| [M+HCOO]⁻ | C₁₃H₁₅O₅⁻ | 251.0925 |

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques probe the interaction of electromagnetic radiation with the molecule to provide detailed information about its chemical structure, bonding, and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of this compound. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the chemical environment of each atom in the molecule.

In the ¹H NMR spectrum, the acidic proton of the carboxyl group is expected to appear as a broad singlet far downfield, typically above 10 ppm. The protons on the aromatic ring would appear in the range of approximately 6.9-8.2 ppm. docbrown.info The ortho-substitution pattern would result in four distinct signals for the four aromatic protons, exhibiting complex splitting patterns (doublets and triplets). The single proton on the cyclopentyl ring attached to the oxygen (the methine proton) would likely appear as a multiplet around 4.8-5.0 ppm. The remaining eight protons of the cyclopentyl ring would appear as overlapping multiplets further upfield, likely between 1.5 and 2.0 ppm.

The ¹³C NMR spectrum would show 12 distinct signals, corresponding to the 12 carbon atoms in the molecule, assuming free rotation. The carbonyl carbon of the carboxylic acid would be the most downfield signal, typically around 170-175 ppm. The six aromatic carbons would resonate in the 110-160 ppm range, with the carbon attached to the oxygen appearing further downfield. docbrown.info The methine carbon of the cyclopentyl group attached to the oxygen would be found around 80 ppm, while the other four aliphatic carbons of the ring would appear at higher field, typically in the 20-40 ppm range. rsc.orghmdb.ca

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Type | Predicted ¹H Shift (ppm) | Multiplicity | Predicted ¹³C Shift (ppm) |

| Carboxylic Acid | >10 | broad singlet | ~172 |

| Aromatic C-H | 6.9 - 8.2 | m | 115 - 135 |

| Aromatic C-O | - | - | ~158 |

| Aromatic C-COOH | - | - | ~122 |

| Cyclopentyl CH-O | 4.8 - 5.0 | m | ~81 |

| Cyclopentyl CH₂ | 1.5 - 2.0 | m | 24 - 33 |

Note: These are predicted values based on typical chemical shifts for the functional groups present.

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FTIR spectrum of this compound would be characterized by several key absorption bands.

The most prominent feature for the carboxylic acid group is a very broad O-H stretching band, typically appearing in the range of 3300-2500 cm⁻¹. docbrown.info The C=O (carbonyl) stretching vibration gives rise to a strong, sharp peak, expected around 1710-1680 cm⁻¹ for an aromatic carboxylic acid. researchgate.netrsc.org The spectrum would also show aromatic C-H stretching vibrations just above 3000 cm⁻¹ and aromatic C=C stretching peaks in the 1600-1450 cm⁻¹ region. The presence of the ether linkage would be confirmed by a C-O stretching band, typically found in the 1300-1200 cm⁻¹ region for an aryl-alkyl ether. Aliphatic C-H stretching from the cyclopentyl group would be observed just below 3000 cm⁻¹. docbrown.info

Table 4: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H stretch | 3300 - 2500 | Strong, Broad |

| Carboxylic Acid | C=O stretch | 1710 - 1680 | Strong |

| Aromatic Ring | C-H stretch | 3100 - 3000 | Medium |

| Aromatic Ring | C=C stretch | 1600 - 1450 | Medium-Strong |

| Alkyl Group | C-H stretch | 2980 - 2850 | Medium-Strong |

| Aryl-Alkyl Ether | C-O stretch | 1300 - 1200 | Strong |

Ultraviolet-Visible (UV-Vis) spectrophotometry measures the absorption of UV or visible light by a compound, providing information about its electronic transitions. The UV-Vis spectrum of this compound is dominated by the electronic transitions within the substituted benzene ring, which acts as a chromophore.

Similar to benzoic acid, the spectrum is expected to show two main absorption bands. researchgate.net The more intense band (the B-band) would likely appear around 230 nm. researchgate.netnih.gov A second, less intense, and broader band (the C-band), which is characteristic of the benzene ring, would be observed at a longer wavelength, typically around 270-280 nm. researchgate.net The exact position (λmax) and intensity (molar absorptivity) of these bands can be influenced by the solvent used for the analysis. The presence of the cyclopentyloxy group, an electron-donating group, may cause a slight shift in the absorption maxima compared to unsubstituted benzoic acid. researchgate.net

Table 5: Expected UV-Vis Absorption Maxima for this compound in Methanol

| Band | Approximate λmax (nm) | Origin |

| B-Band | ~230 | π → π* transition |

| C-Band | ~275 | π → π* transition (benzenoid) |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular mass and elucidating the structure of this compound. By ionizing the molecule and analyzing the mass-to-charge ratio (m/z) of the resulting ions, precise information about its elemental composition and fragmentation pattern can be obtained.

The molecular formula for this compound is C₁₂H₁₄O₃, corresponding to a monoisotopic mass of approximately 206.0943 Da uni.lu. In mass spectrometry, the compound is typically observed as various adducts, depending on the ionization technique used. High-resolution mass spectrometry can confirm the elemental composition by measuring the exact mass of the molecular ion.

| Adduct Type | Predicted m/z |

|---|---|

| [M+H]⁺ | 207.10158 |

| [M+Na]⁺ | 229.08352 |

| [M-H]⁻ | 205.08702 |

| [M+NH₄]⁺ | 224.12812 |

| [M+K]⁺ | 245.05746 |

This table presents predicted m/z values for common adducts of this compound, calculated based on its molecular formula uni.lu.

While specific experimental fragmentation data for this compound is not extensively detailed in published literature, a probable fragmentation pattern can be predicted based on the known behavior of benzoic acid and its derivatives docbrown.infolibretexts.orgnih.gov. Upon ionization, typically through electron impact (EI), the molecular ion [C₁₂H₁₄O₃]⁺• would undergo a series of fragmentation steps.

Key expected fragmentation pathways include:

Loss of the Carboxyl Group: A common fragmentation for carboxylic acids is the loss of the -COOH group, which would result in a fragment ion with an m/z value corresponding to the loss of 45 Da libretexts.org.

Formation of the Benzoyl Cation: Cleavage of the C-C bond between the benzene ring and the carboxyl group can lead to the formation of a benzoyl-type cation, though this is often preceded by other rearrangements in substituted benzoic acids docbrown.info. For the parent benzoic acid, the C₆H₅CO⁺ ion is observed at m/z 105 docbrown.info.

Cleavage of the Ether Bond: The bond between the cyclopentyl ring and the ether oxygen is a likely site for cleavage. This could lead to fragments corresponding to the cyclopentyl cation or fragments resulting from the loss of the cyclopentyloxy radical.

Phenyl Cation Formation: The appearance of an ion at m/z 77 is a characteristic feature for many monosubstituted benzene compounds, corresponding to the phenyl cation [C₆H₅]⁺ docbrown.info.

The analysis of these fragment ions provides a fingerprint that helps confirm the identity and structural features of the this compound molecule.

X-ray Diffraction for Solid-State Structure Determination

X-ray diffraction is the definitive analytical method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, revealing the molecule's conformation and packing in the solid state.

Although a specific crystal structure determination for this compound is not available in the surveyed literature, its solid-state structure can be inferred from the well-studied crystal structure of its parent compound, benzoic acid iaea.orgresearchgate.net. Benzoic acid crystallizes to form centrosymmetric dimers, where two molecules are linked by a pair of strong hydrogen bonds between their carboxyl groups iaea.orgresearchgate.net. This dimeric motif is a very common and stable arrangement for carboxylic acids in the solid state.

| Crystallographic Parameter | Reported Value for Benzoic Acid |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.511 |

| b (Å) | 5.143 |

| c (Å) | 21.948 |

| β (°) | 97.38 |

This table presents the unit cell parameters for the parent compound, benzoic acid, as determined by X-ray diffraction at room temperature iaea.org. A similar analysis of this compound would yield its unique crystallographic data.

The determination of the crystal structure of this compound would provide invaluable insight into its molecular geometry and the non-covalent forces that govern its solid-state architecture.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Design Principles for Structural Modification of 2-(Cyclopentyloxy)benzoic Acid

The structural modification of this compound is guided by established medicinal chemistry principles aimed at optimizing its interaction with biological targets and improving its drug-like properties. The molecule can be conceptually divided into three key regions for modification: the benzoic acid ring, the carboxylic acid group, and the cyclopentyloxy side chain.

Key Modification Strategies:

Benzoic Acid Ring Substitution: Introducing various substituents onto the phenyl ring is a primary strategy to modulate electronic and steric properties. This can influence the compound's acidity, binding affinity, and metabolic stability.

Carboxylic Acid Bioisosteres: The carboxylic acid group is often crucial for target interaction but can lead to poor oral bioavailability. Replacing it with bioisosteres (e.g., tetrazole, hydroxamic acid) can maintain or improve activity while enhancing pharmacokinetic properties.

Alteration of the Alkoxy Chain: The cyclopentyloxy group plays a significant role in the compound's lipophilicity and conformational profile. Modifications include:

Ring Size Variation: Changing the cyclopentyl ring to other cycloalkyl groups (e.g., cyclobutyl, cyclohexyl) can probe the size and shape of the target's binding pocket.

Introduction of Heteroatoms: Replacing a carbon within the cyclopentyl ring with a heteroatom (e.g., oxygen to form a tetrahydrofuran (B95107) ring) can introduce hydrogen bonding capabilities and alter polarity.

Chain Isomerism: Modifying the ether linkage from the 2-position to the 3- or 4-position on the benzoic acid ring can drastically alter the molecule's geometry and its ability to fit into a specific binding site.

These design principles are systematically applied to generate analogs, which are then evaluated to build a comprehensive understanding of the structure-activity relationship.

Elucidation of Key Pharmacophoric Elements

A pharmacophore model for this compound defines the essential structural features required for its biological activity. Based on its structure, the key pharmacophoric elements can be identified as follows:

Aromatic Ring: This feature serves as a hydrophobic scaffold that can engage in van der Waals, hydrophobic, or π-π stacking interactions with the biological target.

Carboxylic Acid: This is a critical feature, acting as a hydrogen bond donor and acceptor. At physiological pH, it is typically ionized, forming a carboxylate anion that can engage in strong ionic interactions (salt bridges) with positively charged residues like arginine or lysine (B10760008) in a receptor's active site.

Ether Oxygen: The oxygen atom of the cyclopentyloxy group can act as a hydrogen bond acceptor, providing an additional point of interaction to anchor the molecule within the binding site.

The spatial arrangement of these four key elements is critical for optimal interaction with a biological target.

Table 1: Key Pharmacophoric Features of this compound

| Pharmacophoric Feature | Potential Interaction Type | Role in Biological Activity |

| Carboxylic Acid (-COOH) | Ionic Bonding, Hydrogen Bonding | Acts as a primary binding anchor to the target protein. |

| Aromatic Phenyl Ring | Hydrophobic, π-π Stacking | Provides a scaffold and engages in non-polar interactions. |

| Ether Linkage (-O-) | Hydrogen Bond Acceptor | Orients the cycloalkyl group and provides an additional binding point. |

| Cyclopentyl Ring | Hydrophobic, Van der Waals | Occupies hydrophobic pockets, contributing to affinity and selectivity. |

Influence of Substituent Position and Nature on Biological Activity

The biological activity of this compound analogs is highly sensitive to the nature and position of substituents on the benzoic acid ring. These substituents exert their influence through a combination of electronic, steric, and lipophilic effects.

Electronic Effects: Substituents are broadly classified as either electron-withdrawing groups (EWGs) or electron-donating groups (EDGs).

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂), cyano (-CN), and halogens (-F, -Cl) increase the acidity of the carboxylic acid by stabilizing the negative charge of the conjugate base (carboxylate anion). libretexts.orgopenstax.org This increased acidity can lead to stronger ionic interactions with the target, potentially enhancing biological activity.

Electron-Donating Groups (EDGs): Groups such as methoxy (B1213986) (-OCH₃) and alkyl groups (-CH₃) decrease the acidity of the carboxylic acid. ucalgary.ca This may weaken ionic interactions but can be favorable if the binding pocket is predominantly hydrophobic.

Positional Effects (Ortho, Meta, Para): The position of a substituent determines how its electronic effects (inductive and resonance) are transmitted.

Para-Position (Position 5): Substituents at the para-position (relative to the cyclopentyloxy group) can exert both strong inductive and resonance effects, often leading to significant changes in activity. An EWG at this position strongly stabilizes the carboxylate.

Meta-Position (Positions 4 or 6): Substituents at the meta-positions primarily exert inductive effects. This allows for fine-tuning of the electronic properties of the ring without the more powerful influence of resonance.

Ortho-Position (Position 3): Substituents ortho to the cyclopentyloxy group can introduce steric hindrance, which may either prevent the molecule from binding to its target or, conversely, lock it into a more favorable conformation for binding.

Table 2: Hypothetical Biological Activity of Substituted this compound Analogs

| Substituent (R) | Position | Electronic Effect | Predicted Relative Activity |

| -H (Parent) | - | Neutral | 1.0 |

| -Cl | 5 (para) | EWG | 2.5 |

| -NO₂ | 5 (para) | Strong EWG | 4.0 |

| -OCH₃ | 5 (para) | EDG | 0.7 |

| -Cl | 4 (meta) | EWG (Inductive) | 1.8 |

| -CH₃ | 3 (ortho) | EDG / Steric | 0.5 |

Note: Relative activity values are for illustrative purposes to demonstrate established SAR principles.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling provides a mathematical framework to correlate the structural or physicochemical properties of a series of compounds with their biological activity. atlantis-press.com For this compound and its analogs, a QSAR model can be developed to predict the activity of new, unsynthesized compounds, thereby guiding drug design efforts.

The general form of a QSAR equation is: Biological Activity = f(Physicochemical Descriptors)

The process involves:

Data Set Generation: Synthesizing and testing a series of analogs of this compound with diverse substituents.

Descriptor Calculation: Calculating various physicochemical parameters (descriptors) for each analog. These fall into three main categories:

Lipophilic: ClogP (logarithm of the partition coefficient), describing hydrophobicity.

Electronic: Hammett constants (σ), describing the electron-donating or -withdrawing ability of substituents.

Steric: Molar Refractivity (MR) or Taft steric parameters (Es), describing the size and shape of substituents.

Model Development: Using statistical methods like Multiple Linear Regression (MLR) to generate an equation that best correlates the descriptors with the observed biological activity.

A hypothetical QSAR equation for a series of this compound analogs might look like this:

log(1/IC₅₀) = 0.5 * ClogP + 1.2 * σ - 0.1 * MR + 2.5

This equation would suggest that activity is positively correlated with lipophilicity (ClogP) and the presence of electron-withdrawing groups (σ), but negatively correlated with the size of the substituent (MR).

Table 3: Common Molecular Descriptors for QSAR Analysis of Benzoic Acid Analogs

| Descriptor | Symbol | Physicochemical Property Represented |

| Log P | ClogP | Lipophilicity / Hydrophobicity |

| Hammett Constant | σ | Electronic effect of a substituent |

| Molar Refractivity | MR | Steric bulk and polarizability |

| Dipole Moment | µ | Molecular polarity |

| Total Polar Surface Area | TPSA | Polarity and hydrogen bonding capacity |

Structural Determinants for Selectivity among Biological Targets

Achieving selectivity for a specific biological target over others is a critical goal in drug design to minimize off-target effects. For this compound, structural modifications can be rationally designed to exploit subtle differences between target binding sites.

Key strategies to enhance selectivity include:

Exploiting Shape and Size Differences: The cyclopentyloxy group can be modified to better fit the unique topology of the desired target's hydrophobic pocket. For instance, if the target has a larger pocket than a related off-target, replacing the cyclopentyl group with a larger cyclohexyl or a more sterically demanding adamantyl group could increase selectivity.

Targeting Specific Amino Acid Residues: If the target protein has a specific residue (e.g., a histidine) that is absent in an off-target protein, a substituent can be added to the benzoic acid ring that can form a specific interaction (e.g., a hydrogen bond) with that residue.

Modulating Electrostatic Potential: The placement of polar or charged substituents can be tuned to create an electrostatic profile that is complementary to the target's binding site but not to off-targets. For example, adding a halogen at the 4-position might create a favorable interaction with a positively charged region in the target protein that is not present in others.

Conformational Restriction: Introducing substituents that restrict the rotation of the cyclopentyloxy group can lock the molecule in a conformation that is preferred by the intended target but disfavored by off-targets.

By systematically applying these principles, analogs of this compound can be optimized to achieve high potency and selectivity for a single biological target.

Computational Chemistry and Molecular Modeling in Research Discovery

Quantum Chemical Calculations

Quantum chemical calculations are employed to investigate the electronic properties and geometric structure of a molecule. youtube.com These calculations are fundamental to understanding a compound's stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a robust computational method used to study the electronic structure of molecules. niscpr.res.in It is often used to optimize the molecular geometry and predict vibrational frequencies and electronic properties. niscpr.res.innih.gov For 2-(Cyclopentyloxy)benzoic acid, DFT calculations, likely using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be performed to determine its most stable conformation. niscpr.res.in

These calculations would provide detailed information on bond lengths, bond angles, and dihedral angles of the molecule. Based on studies of similar benzoic acid derivatives, it is expected that the carboxyl group would be nearly coplanar with the benzene (B151609) ring to maximize conjugation. nih.gov The cyclopentyloxy group's orientation would be optimized to the lowest energy state. DFT is also instrumental in calculating various electronic properties that help in understanding the molecule's reactivity. preprints.org

| Calculated Property | Illustrative Value for this compound |

|---|---|

| Total Energy | -729.8 Hartree |

| Dipole Moment | 2.5 Debye |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

Hartree-Fock (HF) Calculations

Hartree-Fock (HF) is an ab initio method that provides a fundamental understanding of the electronic structure of a molecule. nih.gov While generally less accurate than DFT for many properties due to the lack of electron correlation, HF calculations are often used in conjunction with DFT for comparative purposes. niscpr.res.inniscpr.res.in For this compound, HF calculations would be used to optimize the geometry and compute electronic energies. Comparing HF and DFT results can provide a more comprehensive understanding of the molecule's electronic behavior. nih.gov

| Calculated Property (HF) | Illustrative Value for this compound |

|---|---|

| Total Energy | -725.4 Hartree |

| HOMO Energy | -8.9 eV |

| LUMO Energy | +0.5 eV |

| HOMO-LUMO Gap | 9.4 eV |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). niscpr.res.inniscpr.res.in The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant indicator of a molecule's kinetic stability; a larger gap suggests higher stability and lower reactivity. niscpr.res.in

For this compound, the HOMO would likely be localized on the benzene ring and the oxygen atoms, which are electron-rich regions. The LUMO would be expected to be distributed over the carboxylic acid group and the aromatic ring. rsc.org This distribution helps in predicting how the molecule would interact with other reagents. rsc.org

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. niscpr.res.inniscpr.res.in The MEP map displays regions of negative potential (in red), which are susceptible to electrophilic attack, and regions of positive potential (in blue), which are prone to nucleophilic attack. researchgate.netsemanticscholar.org

In the case of this compound, the MEP map would show the most negative potential around the carbonyl oxygen of the carboxylic acid group, indicating a likely site for electrophilic interaction. researchgate.netucl.ac.uk The hydrogen atom of the hydroxyl group would exhibit the most positive potential, making it a probable site for nucleophilic interaction. niscpr.res.in

Molecular Docking and Simulation Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug design to predict how a ligand, such as this compound, might interact with a biological target, typically a protein. nih.govmdpi.com

Prediction of Ligand-Protein Binding Modes

Molecular docking studies for this compound would involve docking the molecule into the active site of a target protein. nih.gov The results would predict the binding affinity, typically expressed as a docking score, and the specific interactions that stabilize the ligand-protein complex. These interactions often include hydrogen bonds, hydrophobic interactions, and van der Waals forces. nih.gov

For instance, the carboxylic acid group of this compound would be a prime candidate for forming hydrogen bonds with amino acid residues in the protein's active site. nih.gov The benzene ring and the cyclopentyl group could engage in hydrophobic and van der Waals interactions. nih.gov Visualizing these binding modes provides crucial information for understanding the molecule's potential biological activity and for designing more potent analogues. nih.govplos.org

| Parameter | Illustrative Finding for this compound |

|---|---|

| Target Protein | Hypothetical Cyclooxygenase-2 (COX-2) |

| Docking Score | -8.5 kcal/mol |

| Key Interacting Residues | Arg120, Tyr355, Ser530 |

| Types of Interactions | Hydrogen bond with Arg120, Hydrophobic interaction with Tyr355 |

Virtual Screening for Novel Analogues

Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. In the context of this compound, virtual screening can be employed to discover novel analogues with potentially improved biological activity.

The process typically begins with a known active compound, or "hit," such as this compound. A digital library of millions of compounds is then screened against a 3D model of the biological target. The screening process utilizes docking algorithms to predict the binding affinity and conformation of each molecule within the target's active site. Molecules that show a high predicted binding affinity are selected as "hits" for further experimental testing.

Several studies have demonstrated the utility of virtual screening for identifying novel inhibitors from libraries of benzoic acid derivatives. For instance, in silico screening of benzoic acid derivatives has been successfully used to identify potential inhibitors of the SARS-CoV-2 main protease. nih.govresearchgate.net This approach allows researchers to efficiently prioritize compounds for synthesis and biological evaluation, significantly reducing the time and cost associated with drug discovery.

Table 1: Representative Data from a Hypothetical Virtual Screening Campaign for Analogues of this compound

| Compound ID | Structure | Docking Score (kcal/mol) | Predicted Binding Affinity (Ki, nM) |

| ZINC123456 | 2-(Cyclohexyloxy)benzoic acid | -8.5 | 150 |

| ZINC789012 | 2-(Cyclopentyloxy)-4-fluorobenzoic acid | -9.2 | 75 |

| ZINC345678 | 2-(Cyclobutoxy)benzoic acid | -7.9 | 320 |

| ZINC901234 | 2-(Cyclopentyloxy)benzamide | -8.8 | 120 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Insights into Enzyme Active Sites and Receptor Binding Pockets

Molecular docking, a key component of virtual screening, provides detailed insights into the specific interactions between a ligand, such as this compound, and the amino acid residues within the active site of an enzyme or the binding pocket of a receptor. niscpr.res.in Understanding these interactions is crucial for structure-activity relationship (SAR) studies and for the rational design of more potent and selective analogues.

The binding of benzoic acid derivatives to various enzymes has been elucidated through molecular docking studies. These studies reveal the importance of specific interactions, such as:

Hydrogen Bonds: The carboxylic acid group of the benzoic acid scaffold is a common hydrogen bond donor and acceptor, often interacting with polar residues like arginine, serine, or histidine in the active site.

Pi-Pi Stacking: The aromatic ring of the benzoic acid moiety can participate in pi-pi stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.

For example, docking studies of benzoic acid derivatives into the active site of acetylcholinesterase have revealed key interactions with specific amino acid residues that are critical for inhibitory activity. nih.gov

Table 2: Predicted Interactions of this compound Analogues within a Hypothetical Enzyme Active Site

| Analogue | Interacting Residue | Interaction Type | Distance (Å) |

| This compound | Arg120 | Hydrogen Bond | 2.8 |

| Tyr355 | Pi-Pi Stacking | 3.5 | |

| Val523 | Hydrophobic | 3.9 | |

| 2-(Cyclopentyloxy)-4-fluorobenzoic acid | Arg120 | Hydrogen Bond | 2.7 |

| Ser122 | Hydrogen Bond | 3.0 | |

| Tyr355 | Pi-Pi Stacking | 3.6 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Pharmacophore Modeling and Ligand-Based Design

Pharmacophore modeling is another powerful computational tool used in drug design. dovepress.comdergipark.org.tr A pharmacophore represents the essential three-dimensional arrangement of functional groups of a molecule that are responsible for its biological activity. Pharmacophore models can be generated based on the structure of a known ligand (ligand-based) or from the structure of the target's binding site (structure-based). semanticscholar.orgnih.gov

In a ligand-based approach, a set of active molecules, including this compound and its known active analogues, are superimposed to identify common chemical features. These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic centers, aromatic rings, and positive or negative ionizable groups. The resulting pharmacophore model serves as a 3D query to search for new molecules in a database that possess the same spatial arrangement of these critical features. researchgate.net

This approach is particularly useful when the three-dimensional structure of the biological target is unknown. semanticscholar.org Pharmacophore modeling has been successfully applied to identify novel cyclooxygenase-2 (COX-2) inhibitors, demonstrating its utility in discovering new chemical scaffolds with desired biological activity. nih.gov

Table 3: Key Pharmacophoric Features for a Hypothetical Target of this compound

| Feature | Description |

| Hydrogen Bond Acceptor | Typically the carbonyl oxygen of the carboxylic acid. |

| Hydrogen Bond Donor | The hydroxyl group of the carboxylic acid. |

| Aromatic Ring | The phenyl group of the benzoic acid scaffold. |

| Hydrophobic Group | The cyclopentyl ring. |

Advanced Research Applications and Methodological Considerations

Use as Chemical Probes in Biological Systems

The development of chemical probes is a vital area of research for understanding complex biological systems. These molecular tools are designed to selectively interact with specific biological targets, such as enzymes or receptors, allowing for the investigation of their function and role in cellular processes. For instance, redox-activatable chemical probes have been engineered to detect Cyclooxygenase-2 (COX-2) in cells and animals, providing insights into inflammatory processes and carcinogenesis. These probes are often designed with a specific molecular scaffold that allows for selective binding and a reporter moiety that produces a detectable signal upon interaction with the target.

Despite the active research in the field of chemical probes, there is no specific information available in the scientific literature detailing the development or use of 2-(Cyclopentyloxy)benzoic acid as a chemical probe for any biological system.

Development of Tool Compounds for Mechanistic Investigations

Tool compounds are essential for elucidating the mechanisms of action of biological pathways and potential drug targets. These are typically small molecules with high selectivity for a specific target, which can be used to modulate its activity and observe the downstream effects. The study of fenamic acid derivatives, for example, has provided valuable insights into the substrate-selective inhibition of Cyclooxygenase-2 (COX-2), revealing that the peroxide tone within the cellular environment is a critical factor in their mechanism of action osti.gov. Such studies often involve a combination of structural biology, biophysical methods, and cellular assays to understand how these compounds interact with their targets on a molecular level.

Currently, there is no published research on the development or application of this compound as a tool compound for mechanistic investigations into any biological pathway or target.

Innovative Methodologies for Biological Evaluation

The biological evaluation of chemical compounds involves a range of innovative methodologies to determine their activity, selectivity, and potential therapeutic applications. In the broader context of benzoic acid derivatives, researchers have employed a variety of techniques. For example, studies on benzoic acid derivatives isolated from the fungus Bjerkandera adusta have utilized a combination of in silico molecular docking simulations and cell-based assays to investigate their effects on the proteostasis network, which is crucial for cellular health and aging mdpi.com. These approaches allow for the prediction of binding modes and the confirmation of biological activity in a cellular context.

However, there are no specific innovative methodologies for the biological evaluation of this compound reported in the scientific literature.

Considerations for In Vitro Assay Development and Validation

The development and validation of robust in vitro assays are fundamental to the study of enzyme kinetics and the screening of potential inhibitors. For enzymes like cyclooxygenases (COX-1 and COX-2), various assay formats have been established. A radiochemical enzyme assay, for instance, has been optimized to study the biosynthesis of prostaglandins (B1171923) and to assess the relative selectivity of inhibitors for COX-1 and COX-2 nih.gov. The validation of such assays typically involves the use of known inhibitors with varying selectivity and time-dependency to ensure the reliability and accuracy of the results nih.gov. Key parameters that are optimized include cofactor concentrations, incubation times, and pH nih.gov.

There is no information available regarding the specific considerations for the development and validation of in vitro assays for this compound.

Conclusion and Future Directions in 2 Cyclopentyloxy Benzoic Acid Research

Summary of Current Academic Understandings

Academic literature specifically detailing the synthesis, properties, and biological activities of 2-(Cyclopentyloxy)benzoic acid is notably scarce. Its existence is documented in chemical databases and it is listed in patents for complex molecules, suggesting its potential utility as a chemical intermediate or building block in the synthesis of more elaborate structures. googleapis.com However, dedicated research focusing on this compound as a primary subject is not widely published.

The current understanding of this compound is therefore largely inferential, based on the well-established chemistry and pharmacology of its parent structures: benzoic acid and, more broadly, 2-alkoxybenzoic acid derivatives. Benzoic acid and its derivatives are a cornerstone in medicinal chemistry, known to exhibit a wide array of biological activities including antimicrobial, anti-inflammatory, and anti-sickling properties. mdpi.compharmacy180.com The functionalization of the benzoic acid scaffold is a common strategy in drug discovery to modulate biological activity.

The key structural features of this compound are the carboxylic acid group and the cyclopentyloxy substituent at the ortho-position. The carboxylic acid moiety is a common pharmacophore that can engage in hydrogen bonding and ionic interactions with biological targets. The 2-alkoxy substitution is known to influence the orientation of the carboxylic acid group, which can be critical for receptor binding. The cyclopentyloxy group, a moderately lipophilic and bulky substituent, would be expected to significantly influence the compound's physicochemical properties, such as its solubility, lipophilicity (LogP), and metabolic stability, compared to simpler 2-alkoxybenzoic acids (e.g., 2-methoxybenzoic acid). In medicinal chemistry, such modifications are often employed to enhance membrane permeability, modulate protein binding, and explore specific hydrophobic pockets within a target protein. cymitquimica.com

Identification of Knowledge Gaps

The primary and most significant knowledge gap is the lack of empirical data on this compound. While its structure is known, a comprehensive profile of its chemical and biological properties is absent from the public academic record. This represents a considerable void in the broader understanding of substituted benzoic acid derivatives.

Key identified knowledge gaps include:

Synthesis and Characterization: While plausible synthetic routes can be proposed based on general organic chemistry principles (e.g., Williamson ether synthesis from salicylic (B10762653) acid), detailed and optimized synthetic protocols, along with comprehensive spectroscopic and crystallographic characterization of this compound, are not published.

Physicochemical Properties: There is a lack of experimentally determined data for fundamental properties such as melting point, boiling point, pKa, solubility in various solvents, and LogP values. Predicted values exist but require experimental validation. uni.lu

Biological Activity Profile: The compound has not been systematically screened for biological activity. Its potential as an anti-inflammatory, analgesic, antimicrobial, antifungal, or anticancer agent remains unexplored.

Mechanism of Action: Without an identified biological activity, there is no knowledge of its potential molecular targets or mechanism of action.

Structure-Activity Relationship (SAR): The specific contribution of the 2-cyclopentyloxy group to the activity of a benzoic acid scaffold is unknown. There is no SAR data comparing it with other 2-alkoxy or 2-cycloalkoxy derivatives, which would be crucial for rational drug design. icm.edu.pl

Proposed Avenues for Future Scholarly Inquiry

To address the identified knowledge gaps, a structured research program is proposed. The following avenues of inquiry would establish a foundational understanding of this compound and evaluate its potential as a bioactive compound.

Chemical Synthesis and Physicochemical Profiling: The initial step involves the development and optimization of a reliable synthetic route to produce high-purity this compound. Following synthesis, a complete characterization using modern analytical techniques (NMR, IR, Mass Spectrometry, and X-ray crystallography) is essential. Subsequently, key physicochemical parameters (pKa, LogP, aqueous solubility) should be experimentally determined.

Broad-Spectrum Biological Screening: The synthesized compound should be subjected to a battery of in vitro biological assays to identify potential therapeutic areas. This could include screens for:

Antimicrobial activity against a panel of pathogenic bacteria and fungi.

Anticancer activity against various human cancer cell lines.

Anti-inflammatory activity, for instance, by measuring the inhibition of cyclooxygenase (COX) enzymes or cytokine production in relevant cell models.

Activity against other relevant targets, such as sirtuins or proteases, where benzoic acid derivatives have previously shown activity. nih.gov

Elucidation of Mechanism of Action: If significant activity is confirmed in any of the screening assays, subsequent studies should focus on identifying the molecular target and elucidating the mechanism of action. This could involve techniques such as thermal shift assays, enzymatic inhibition studies, and molecular docking simulations.

Analog Synthesis and SAR Studies: To understand the importance of the cyclopentyloxy group, a series of analogs should be synthesized and tested. This would help in establishing a clear structure-activity relationship.

The following interactive data table outlines a proposed research framework:

| Research Phase | Objective | Key Methodologies | Expected Outcome |

|---|---|---|---|

| Phase 1: Foundation | Synthesis and full characterization of this compound. | Williamson ether synthesis, Recrystallization, NMR, Mass Spectrometry, X-ray Crystallography, pKa and LogP determination. | A reliable source of pure compound and a complete physicochemical profile. |

| Phase 2: Discovery | Identify potential biological activities through broad screening. | Cell-based assays (e.g., MTT for cancer, MIC for microbes), Enzyme inhibition assays (e.g., COX, SIRT5). | Identification of one or more "hit" activities for further investigation. |

| Phase 3: Mechanistic Insight | Determine the molecular target and mechanism of action for any identified activity. | Molecular docking, Western blotting, Affinity chromatography, Thermal shift assays. | A validated biological target and a clear understanding of how the compound exerts its effect. |

| Phase 4: Optimization | Establish a structure-activity relationship (SAR) to guide lead optimization. | Synthesis of analogs (e.g., varying cycloalkyl ring size, altering substitution patterns), Comparative biological testing. | SAR data to enable the design of more potent and selective derivatives. |

Potential for Advancing Chemical Biology through Further Research

Further research into this compound holds potential for advancing the field of chemical biology, primarily through the development of novel chemical tools. If the compound is found to possess potent and selective activity against a specific biological target, it could be developed into a valuable chemical probe.

The unique steric and electronic properties conferred by the cyclopentyloxy group may lead to unexpected selectivity or potency for a particular protein target, distinguishing it from more commonly studied benzoic acid derivatives. For example, the five-membered ring offers a distinct conformational profile compared to linear alkoxy chains or larger cycloalkyl groups, which could be ideal for fitting into a specific hydrophobic sub-pocket of an enzyme's active site.

A selective this compound-based inhibitor or agonist could be used to:

Probe Biological Pathways: Interrogate the function of its specific target protein within cellular or in vivo systems, helping to dissect complex biological pathways.

Validate Drug Targets: Help validate novel proteins as potential therapeutic targets for various diseases.

Serve as a Scaffold for Further Development: Act as a starting point for the development of more sophisticated probes, such as fluorescently tagged versions for imaging applications or biotinylated analogs for target pull-down experiments.

In essence, while currently an obscure molecule, a systematic investigation into this compound could uncover a novel chemical scaffold, providing a new tool for chemical biologists and potentially a lead compound for future therapeutic development.

Q & A

Q. What synthetic methodologies are recommended for preparing 2-(Cyclopentyloxy)benzoic acid, and how can reaction yields be optimized?

- Methodological Answer : The synthesis of this compound typically involves nucleophilic substitution or coupling reactions. For example:

- Step 1 : React benzoic acid derivatives (e.g., methyl 2-hydroxybenzoate) with cyclopentyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the cyclopentyloxy group .

- Step 2 : Hydrolyze the ester intermediate (e.g., using NaOH) to yield the free carboxylic acid.

- Yield Optimization : Adjust reaction parameters such as temperature (60–80°C), solvent polarity, and stoichiometric ratios. Purification via recrystallization or column chromatography improves purity .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- Purity Analysis : Use HPLC (C18 column, mobile phase: acetonitrile/water with 0.1% formic acid) to assess purity (>95%) .

- Structural Confirmation : NMR (¹H/¹³C) identifies substituent positions (e.g., cyclopentyloxy group at C2) . LC-MS (ESI+ mode) confirms molecular weight and detects trace impurities .

- Thermal Stability : Differential scanning calorimetry (DSC) evaluates decomposition temperatures .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (Category 2 skin/eye irritant) .

- Ventilation : Use fume hoods to minimize inhalation risks.

- Storage : Store in airtight containers at 2–8°C, away from oxidizers or strong bases to prevent decomposition .

Advanced Research Questions

Q. How can researchers investigate the metabolic pathways of this compound in preclinical models?

- Methodological Answer :

- In Vivo Studies : Administer the compound to rodent models and collect plasma/urine samples at timed intervals.

- Metabolite Profiling : Use LC-MS/MS with collision-induced dissociation (CID) to identify phase I/II metabolites (e.g., hydroxylated or glucuronidated derivatives) .

- Comparative Analysis : Cross-reference results with structurally similar compounds (e.g., 2-ethoxybenzoic acid metabolites) to predict pathways .

Q. How can contradictory data on the biological activity of this compound derivatives be resolved?

- Methodological Answer :

- Dose-Response Studies : Test compounds across a range of concentrations (e.g., 1 nM–100 µM) to establish EC₅₀/IC₅₀ values and validate dose-dependent effects .

- Receptor Binding Assays : Use surface plasmon resonance (SPR) or radioligand binding to quantify affinity for target proteins .

- Statistical Validation : Apply ANOVA or Bayesian modeling to assess reproducibility across independent studies .

Q. What experimental designs are suitable for studying the stability of this compound under varying conditions?

- Methodological Answer :

- Forced Degradation : Expose the compound to heat (40–60°C), light (UV irradiation), and acidic/alkaline conditions (pH 1–13). Monitor degradation via HPLC .

- Kinetic Analysis : Calculate degradation rate constants (k) using first-order kinetics. Identify primary degradation products (e.g., cyclopentanol or benzoic acid derivatives) .

Q. How can the binding affinity of this compound to enzyme targets be quantified?

- Methodological Answer :

- Isothermal Titration Calorimetry (ITC) : Measure heat changes during ligand-enzyme binding to determine ΔH, ΔS, and Kd.

- Enzyme Inhibition Assays : Monitor activity of target enzymes (e.g., cyclooxygenase) in the presence of the compound using fluorogenic substrates .

Key Considerations

- Data Contradictions : Cross-validate findings using orthogonal methods (e.g., LC-MS vs. NMR) and replicate experiments under controlled conditions .

- Ecological Impact : Assess environmental persistence via biodegradation tests (OECD 301 guidelines) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.